molecular formula C17H14N2O4 B5123531 5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5123531
M. Wt: 310.30 g/mol
InChI Key: BIUOKZPTUGOGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as ENPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its biological effects through multiple mechanisms of action. It has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation, as well as induce cell death in cancer cells. 5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to activate certain signaling pathways that regulate cell growth and differentiation, further supporting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of inflammation, and the induction of apoptosis, or programmed cell death. It has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments, including its high purity and stability, as well as its well-defined chemical structure. However, its low solubility in water and some organic solvents can make it difficult to work with, and its potential toxicity must be taken into consideration when designing experiments.

Future Directions

There are several potential directions for future research on 5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is its use in drug development, particularly for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand its mechanisms of action and optimize its pharmacological properties. Additionally, 5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's potential use in photodynamic therapy and other light-activated therapies warrants further investigation. Finally, more research is needed to fully understand the safety and toxicity of 5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, particularly in vivo.

Synthesis Methods

5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multistep process involving the reaction of 2-ethoxynaphthalene with malonic acid in the presence of a catalyst. The resulting intermediate is then reacted with urea and acetic anhydride to produce 5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of 5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione.

Scientific Research Applications

5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for drug development. 5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use in photodynamic therapy, a treatment that uses light-activated compounds to target and destroy cancer cells.

properties

IUPAC Name

5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-2-23-14-8-7-10-5-3-4-6-11(10)12(14)9-13-15(20)18-17(22)19-16(13)21/h3-9H,2H2,1H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUOKZPTUGOGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-ethoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

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